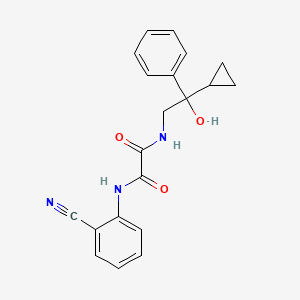

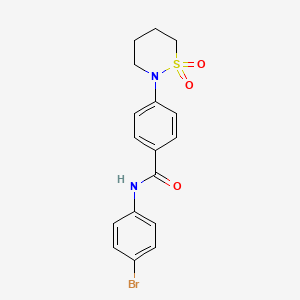

N1-(2-氰基苯基)-N2-(2-环丙基-2-羟基-2-苯基乙基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N1-(2-cyanophenyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their biological activities, which can provide insights into the potential characteristics and applications of the compound . For instance, N-(phenylalkyl)cinnamides have been synthesized and tested for their antagonistic properties at NMDA receptor subtypes, showing selectivity for the NR1A/2B receptors . Another related compound, N-(2-(4-hydroxyphenyl)ethyl)-4-chlorocinnamide, has been identified as a potent and selective antagonist of the NR1A/2B subtype . These findings suggest that similar compounds, such as the one we are analyzing, may also exhibit selective antagonism at NMDA receptor subtypes and could be of interest in the development of CNS therapeutics.

Synthesis Analysis

The synthesis of related compounds involves the creation of N-(phenylalkyl)cinnamides, which have been tested for their biological activity . Although the exact synthesis of N1-(2-cyanophenyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide is not detailed, the methodologies used for similar compounds typically involve multi-step organic synthesis processes, including the formation of amide bonds and the introduction of specific functional groups that confer selectivity and potency to the final product .

Molecular Structure Analysis

The molecular structure of compounds similar to N1-(2-cyanophenyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide is crucial for their biological activity. The presence of specific functional groups, such as hydroxy and chloro substituents, has been shown to significantly affect the potency and selectivity of NMDA receptor antagonists . The configuration of oxalamide compounds also influences their behavior, as seen in the study of their effects on the crystallization of poly(hydroxyalkanoate)s . The phenyl group, in particular, has been noted for its high nucleation efficiency and compatibility in certain matrices .

Chemical Reactions Analysis

The chemical reactions involving oxalamide compounds, as described in the context of poly(hydroxyalkanoate)s, indicate that these compounds can act as nucleators, affecting the crystallization behavior of polymers . While the papers do not discuss the chemical reactions of N1-(2-cyanophenyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide specifically, it can be inferred that the oxalamide moiety may play a role in similar nucleation processes or in interactions with biological targets such as NMDA receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxalamide compounds are influenced by their molecular configurations. For example, the presence of ringy terminal structures like cyclohexyl and phenyl groups has been shown to enhance the crystallization rate of poly(hydroxyalkanoate)s, increasing the crystallization temperature and crystallinity while reducing the isothermal crystallization time . These properties are important for the practical applications of such compounds, whether in materials science or pharmaceutical development. The specific properties of N1-(2-cyanophenyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide would need to be determined experimentally, but the studies on related compounds provide a foundation for understanding what might be expected .

科学研究应用

吡啶蓝及相关杂环化合物

- 药理重要性:包括吡啶蓝在内的杂环化合物在药物化学中至关重要,因为它们具有多样化的生物活性。这些活性范围从抗癌、抗菌、抗真菌效果到作为镇静剂和心力补充剂。吡啶蓝骨架的高反应性使其成为有机合成中的宝贵中间体,暗示了相关化合物的合成多样性和潜在应用,如(Ghosh et al., 2015)中所述。

化妆品和治疗配方中的羟基酸

- 皮肤护理应用:羟基酸广泛应用于化妆品和治疗配方中,以实现各种皮肤益处。这些包括去角质特性、改善皮肤质地以及治疗痤疮和光老化等状况。该综述强调了理解这些化合物作用机制的重要性,这在考虑结构相关化合物的生物活性时可能会相关(Kornhauser et al., 2010)。

化学降解产物的环境和生物影响

- 降解和毒性:了解化学剂的降解产物,包括含氮杂环的产物,对环境和职业健康至关重要。这一研究领域包括评估降解产物的形成、命运和毒性,对于具有复杂结构的化合物,如“N1-(2-氰基苯基)-N2-(2-环丙基-2-羟基-2-苯基乙基)草酰胺” (Munro et al., 1999),这是至关重要的。

属性

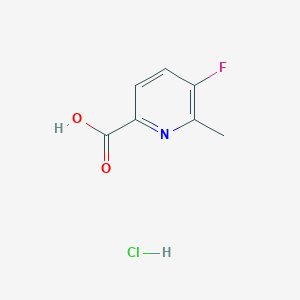

IUPAC Name |

N'-(2-cyanophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c21-12-14-6-4-5-9-17(14)23-19(25)18(24)22-13-20(26,16-10-11-16)15-7-2-1-3-8-15/h1-9,16,26H,10-11,13H2,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIDIEYKNVQXMEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)C(=O)NC2=CC=CC=C2C#N)(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-cyanophenyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2508955.png)

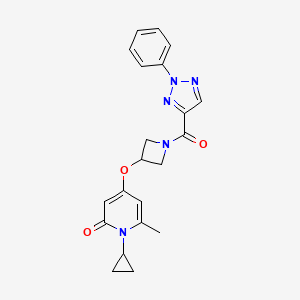

![1-[3-(2-Hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2508965.png)

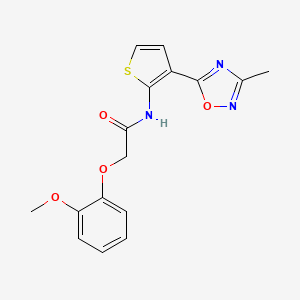

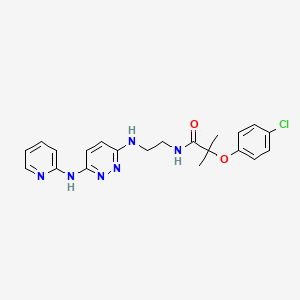

![7-(3-chloro-4-methylphenyl)-N-(3-morpholinopropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2508966.png)

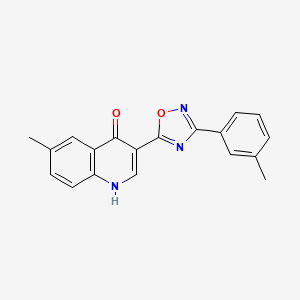

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2508969.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B2508974.png)